molecular formula C7H5ClO2<br>C6H5OCOCl<br>C7H5ClO2 B146348 Phenyl chloroformate CAS No. 1885-14-9

Phenyl chloroformate

Cat. No.: B146348
CAS No.: 1885-14-9
M. Wt: 156.56 g/mol
InChI Key: AHWALFGBDFAJAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenyl chloroformate is a versatile reagent used in organic synthesis. It primarily targets amines and alcohols , reacting with them to form carbamates and carbonates, respectively . These reactions are crucial in the formation of protective groups in complex organic syntheses .

Mode of Action

This compound reacts with amines and alcohols through a nucleophilic acyl substitution mechanism. In this process, the nucleophile (amine or alcohol) attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a chloride ion and forming the desired carbamate or carbonate .

Biochemical Pathways

This compound doesn’t directly participate in any biochemical pathways. For instance, it’s used in the synthesis of poly(2-(phenoxycarbonyloxy)ethylmethacrylate) and phenyl-(4-vinylphenyl)carbonate .

Result of Action

The primary result of this compound’s action is the formation of carbamates and carbonates when it reacts with amines and alcohols, respectively . These compounds have various applications, including the formation of protective groups in organic synthesis and the production of polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and pH. For instance, its hydrolysis has been studied in water-ethylene glycol, cationic, zwitterionic, nonionic, and anionic micellar solutions . Moreover, it should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Phenyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and pharmaceuticals. It acts as a precursor for phenyl mixed anhydrides, which are crucial in peptide coupling reactions. This compound interacts with enzymes and proteins by forming covalent bonds with amino groups, leading to the formation of carbamates. This interaction is essential in the modification of biomolecules and the synthesis of complex organic compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding with biomolecules. It reacts with amino groups in proteins and enzymes, forming stable carbamate linkages. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to hydrolyze in the presence of water, leading to the formation of phenol and carbon dioxide. This hydrolysis can affect the long-term stability of the compound and its effectiveness in biochemical reactions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify proteins and enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition, altered metabolic pathways, and potential cytotoxicity. Studies have shown that there is a threshold dose beyond which this compound can cause significant toxic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of carbamates and carbonates. It interacts with enzymes such as esterases and proteases, leading to the formation of stable carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its effectiveness in biochemical reactions and its potential cytotoxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl chloroformate can be synthesized by reacting phosgene with phenol in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like benzene or toluene at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by adding a solution of phosgene to a slurry containing anhydrous sodium phenolate in a solvent such as pentane, hexane, or benzene. The reaction is maintained at temperatures ranging from -35°C to +15°C to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Phenyl chloroformate undergoes various types of chemical reactions, including hydrolysis, aminolysis, and esterification.

Common Reagents and Conditions:

Major Products:

  • Hydrolysis: Phenol and carbon dioxide
  • Aminolysis: Carbamates
  • Esterification: Esters

Comparison with Similar Compounds

Phenyl chloroformate’s unique properties make it a valuable reagent in various chemical syntheses and industrial applications.

Properties

IUPAC Name

phenyl carbonochloridate
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InChI

InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
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InChI Key

AHWALFGBDFAJAI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)Cl
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Molecular Formula

C6H5OC(O)Cl, Array, C7H5ClO2
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DSSTOX Substance ID

DTXSID9044403
Record name Phenyl carbonochloridate
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Molecular Weight

156.56 g/mol
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Physical Description

Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

188-189 °C
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Flash Point

69 °C c.c.
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Solubility

Solubility in water: reaction
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Density

Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 5.41
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Vapor Pressure

0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90
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CAS No.

1885-14-9
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Melting Point

-28 °C
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Synthesis routes and methods I

Procedure details

The reactor of Example 1 is charged with phenol (319.0 g, 3.390 mol), diphenylmethane as an internal GC standard (3.0723 g), and 50 weight percent hypophosphorous acid (7.046 g). Phosgene (64.6 g, 0.65 mol) is passed into the reactor for 90 min. Phosgene/phenol molar ratio is 0.19. After heating at 120° C. an additional 4 hr the reactor is cooled to ambient temperature. Analysis by GC yields diphenyl carbonate (29.1 mmol), phenylchloroformate (156.7 mmol) and phenol (2.96 mol). Selectivity to phenylchloroformate is 36 mole percent based on phenol, 24 mole percent based on phosgene. Part of the phenol is consumed in a reaction with hypophosphorous acid to yield triphenyl phosphate.
Quantity
319 g
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reactant
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7.046 g
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reactant
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64.6 g
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reactant
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Name
Phosgene phenol
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer, a thermocouple and a sampling port is charged with phenol (Aldrich, 287.5 g, 2.907 mol) and triphenyl phosphite (10.12 g, 32.61 mmol). The temperature is raised to 140° C. and phosgene (274 g, 2.77 mol) is added over a 465 minute period. Phosgene/phenol molar ratio is 0.95. A recirculating aqueous sodium hydroxide scrubber is used to neutralize the coproduct hydrochloric acid and to destroy traces of phosgene which are not condensed in the condenser. After the phosgene addition is stopped, a nitrogen stream is used to purge residual phosgene and the reactor is cooled to ambient temperature. The colorless crude product is isolated by vacuum distillation to give phenyl chloroformate (417.84 g, bp 73°-77° C. at 14 mm Hg) containing 6.6 percent by weight residual phenol. Selectivity to phenyl chloroformate is 95 mole percent based on phenol, 90 mole percent based on phosgene.
Quantity
287.5 g
Type
reactant
Reaction Step One
Quantity
10.12 g
Type
catalyst
Reaction Step One
Quantity
274 g
Type
reactant
Reaction Step Two
Name
Phosgene phenol
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reactant
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Synthesis routes and methods III

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
[Compound]
Name
benzoylureas
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0 (± 1) mol
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reactant
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Name
C1 -C7 alkyllithium
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Name
amine
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[Compound]
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alkyllithium
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Synthesis routes and methods IV

Procedure details

Alternatively, a compound of formula II can be treated with a chloroformate, e.g., an alkylchloroformate or phenylchloroformate, at a temperature of 25°-125° C. in a solvent such as toluene or benzene to provide the corresponding N-alkoxycarbonyl or N-phenoxycarbonyl compound.
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Synthesis routes and methods V

Procedure details

Phenyl chloroform ate was prepared in a stirred reactor at a temperature which was kept below 10° C. by cooling. 1320 ml of methylene chloride were provided in the reactor together with 150 ml of water. 7.4 g/minute of phosgene were dosed for 10 minutes. 70.5 g of phenol in 333 ml of methylene chloride were then dosed in the course of 35 minutes. During this dosing of phenol, 3.7 g/min. of phosgene were added. The pH was kept at a value of 2-4 by dosing with sodium hydroxide solution. During the dosing of phenol 30 ml of water were added four times to the reactor. After termination of the phenol dosing, the phosgene dosing was continued for another 3 minutes.
Quantity
333 mL
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solvent
Reaction Step One
Name
Quantity
150 mL
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reactant
Reaction Step Two
Quantity
1320 mL
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solvent
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70.5 g
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30 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl chloroformate
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